(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid
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Overview
Description
(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C8H13BO3 and a molecular weight of 168.00 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid typically involves the reaction of a boronic ester with a suitable precursor. One common method is the hydroboration-oxidation of alkenes, where the boronic ester is formed first and then converted to the boronic acid . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Thienylboronic acid
Uniqueness
Compared to these similar compounds, (5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)boronic acid offers unique structural features that enhance its reactivity and stability in various chemical reactions. Its cyclic structure and the presence of the dimethyl and oxo groups provide distinct electronic and steric properties, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H13BO3 |
---|---|
Molecular Weight |
168.00 g/mol |
IUPAC Name |
(5,5-dimethyl-3-oxocyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C8H13BO3/c1-8(2)4-6(9(11)12)3-7(10)5-8/h3,11-12H,4-5H2,1-2H3 |
InChI Key |
VUSHVIGDEBGEBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=O)CC(C1)(C)C)(O)O |
Origin of Product |
United States |
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